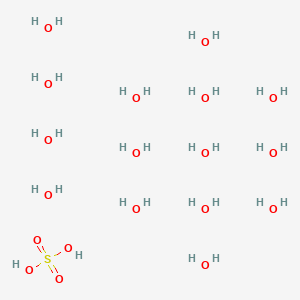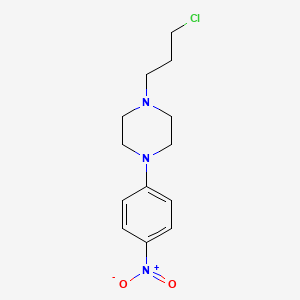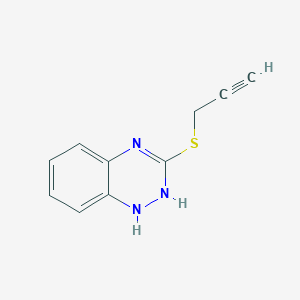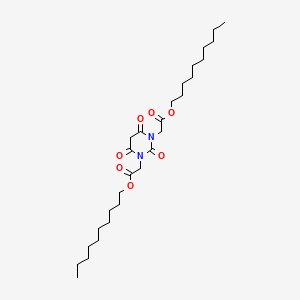
1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl groups, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted pyrazoles.
Applications De Recherche Scientifique
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, owing to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- can be compared with other sulfonyl-substituted pyrazoles and related compounds:
Similar Compounds: Examples include 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-chlorophenyl)- and 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-fluorophenyl)-.
Uniqueness: The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Propriétés
Numéro CAS |
648891-73-0 |
|---|---|
Formule moléculaire |
C20H22N4O2S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C20H22N4O2S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)27(25,26)20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |
Clé InChI |
PXHSKICLESKEMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(C2)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)


![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)

![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)
![1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL](/img/structure/B12585249.png)
![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)



![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
